molecular formula C12H8BrF B3100283 1-Bromo-3-fluoro-5-phenylbenzene CAS No. 136649-30-4

1-Bromo-3-fluoro-5-phenylbenzene

Cat. No.: B3100283
CAS No.: 136649-30-4
M. Wt: 251.09 g/mol
InChI Key: YSKVBFYMOCNSDC-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-phenylbenzene, also known as m-Bromofluorobenzene, m-Fluorobromobenzene, m-Fluorophenyl bromide, 1-Fluoro-3-bromobenzene, 3-Bromofluorobenzene, Benzene, 1-fluoro-3-bromo-, and 3-Bromfluorbenzen , is a chemical compound with the formula C6H4BrF . It has a molecular weight of 174.998 .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows for the attachment of various substituents to tailor the chemical structure .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromine (Br), fluorine (F), and phenyl groups attached to it . The 3D structure of this compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can undergo free radical reactions . In one such reaction, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 174.998 . Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .

Scientific Research Applications

Synthesis of Complex Organic Molecules

1-Bromo-3-fluoro-5-phenylbenzene is instrumental in the synthesis of acridinones, a class of compounds with potential applications in materials science and pharmaceuticals. Kobayashi et al. (2013) demonstrated its use in generating 10-aryl- and 10-(arylmethyl)acridin-9(10H)-ones through a reaction sequence involving lithiation and subsequent treatment with benzenamines or arylmethanamines, highlighting its utility in constructing acridine derivatives with structural diversity (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Radiochemical Syntheses

Ermert et al. (2004) described the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a key component for 18F-arylation reactions crucial in the development of radiopharmaceuticals. Their work underscores the importance of this compound derivatives in facilitating radiochemical syntheses that contribute to advances in medical imaging and diagnostics (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Material Science Applications

In material science, the derivative 1-bromo-4-fluorobenzene, closely related to this compound, is used in the preparation of novel materials. For instance, Forngren et al. (1998) developed a method for introducing a [4-F-18]fluorophenyl structure into highly functional molecules, indicating its potential in creating advanced materials with specific properties (Forngren, Andersson, Lamm, & Långström, 1998).

Photoreactive Studies

The photodissociation of 1-bromo-3-fluorobenzene and its derivatives at 266 nm has been studied, revealing insights into the dynamics of ultraviolet photodissociation processes. Gu et al. (2001) investigated the photofragmentation patterns of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, providing valuable data for understanding the effects of halogen substitution on molecular photodissociation processes (Gu, Wang, Huang, Han, He, & Lou, 2001).

Safety and Hazards

Safety data sheets provide information on the potential hazards of 1-Bromo-3-fluoro-5-phenylbenzene. It is advised against use in food, drugs, pesticides, or biocidal products . In case of inhalation, it is recommended to move the person to fresh air . If skin or eye irritation occurs, medical advice should be sought .

Future Directions

The future directions for 1-Bromo-3-fluoro-5-phenylbenzene could involve its use in various chemical reactions and the development of new drugs. By understanding its chemical structure and properties, scientists can tailor its structure to create new compounds .

Properties

IUPAC Name

1-bromo-3-fluoro-5-phenylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKVBFYMOCNSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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